An In-depth Technical Guide to 5-Chlorothiophene-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Chlorothiophene-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5-Chlorothiophene-3-carbaldehyde (CAS No. 36155-85-8), a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis protocols, spectroscopic profile, and its significant role as a precursor to potent therapeutic agents.
Core Compound Identification and Properties
5-Chlorothiophene-3-carbaldehyde is a substituted thiophene derivative featuring a chlorine atom at the 5-position and a formyl (aldehyde) group at the 3-position. This specific arrangement of functional groups makes it a versatile intermediate for introducing the chlorothiophene moiety into more complex molecular architectures.
Chemical and Physical Data
The fundamental properties of 5-Chlorothiophene-3-carbaldehyde are summarized in the table below. It is important to note a discrepancy in the reported physical state across various suppliers, with some listing it as a liquid and others as a solid.[1] A documented synthesis protocol reports the final product as a "yellow solid," suggesting it is likely a low-melting solid at ambient temperature.[2]
| Property | Value | Source(s) |
| CAS Number | 36155-85-8 | [3] |
| Molecular Formula | C₅H₃ClOS | [4] |
| Molecular Weight | 146.60 g/mol | [4] |
| IUPAC Name | 5-chlorothiophene-3-carbaldehyde | [3] |
| Synonyms | 5-Chlorothiophene-3-carboxaldehyde | [2] |
| Appearance | White powder to yellow solid | [1][2] |
| Boiling Point | 208.8 ± 20.0 °C (Predicted) | [2] |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | Typically ≥97% | [4] |
| Storage | Store at 2–8 °C under an inert atmosphere | [1] |
Synthesis Protocol and Mechanistic Insight
The synthesis of 5-Chlorothiophene-3-carbaldehyde is most commonly achieved via electrophilic aromatic substitution on the thiophene ring. The following protocol, adapted from established procedures, utilizes 3-thiophenecarboxaldehyde as the starting material.[2]
Experimental Protocol: Chlorination of 3-Thiophenecarboxaldehyde
Objective: To synthesize 5-Chlorothiophene-3-carbaldehyde via direct chlorination of 3-thiophenecarboxaldehyde.
Materials:
-
3-Thiophenecarboxaldehyde (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3-thiophenecarboxaldehyde (e.g., 20.0 g, 178.3 mmol) in glacial acetic acid (180 mL), add N-chlorosuccinimide (23.8 g, 178.3 mmol).
-
Heat the reaction mixture to 110 °C and stir for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (120 mL).
-
Perform sequential washes in a separatory funnel with:
-
Water (3 x 100 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the separated organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield 5-Chlorothiophene-3-carbaldehyde as a yellow solid.[2]
Causality and Experimental Rationale
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is selected as a mild and effective source of electrophilic chlorine (Cl⁺). Its use avoids the harsh conditions and over-reactivity associated with gaseous chlorine.
-
Solvent: Acetic acid serves as a polar protic solvent that can solubilize the reactants and facilitate the electrophilic substitution mechanism.
-
Work-up Procedure: The aqueous washes are critical for removing the acetic acid solvent and the succinimide byproduct. The sodium bicarbonate wash specifically neutralizes any remaining acetic acid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Chlorothiophene-3-carbaldehyde.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of the thiophene ring proceeds via a classical electrophilic aromatic substitution mechanism. The sulfur atom in the thiophene ring activates the ring towards electrophilic attack, preferentially directing substitution to the C2 and C5 positions. Since the C3 position is occupied by a meta-directing aldehyde group and the C2 position is sterically unhindered, the chlorination occurs at the C5 position.
Caption: Mechanism of electrophilic chlorination on the thiophene ring.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic and aldehyde regions.
-
Aldehyde Proton (-CHO): A singlet is predicted to appear far downfield, typically in the range of δ 9.8-10.1 ppm .[5]
-
Thiophene Ring Protons: The two protons on the thiophene ring (at C2 and C4) are in different chemical environments and will appear as doublets due to coupling with each other.
-
H4 Proton: Expected around δ 7.5-7.8 ppm .
-
H2 Proton: Expected around δ 8.0-8.3 ppm .
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule.
-
Aldehyde Carbonyl (C=O): The most deshielded carbon, expected in the range of δ 180-185 ppm .[6]
-
Thiophene Ring Carbons:
-
C5 (bearing Cl): Expected around δ 130-135 ppm .
-
C3 (bearing CHO): Expected around δ 140-145 ppm .
-
C2 & C4: Expected in the aromatic region of δ 125-135 ppm .[6]
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ .[7]
-
C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ .[8]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ .[9]
-
C=C Stretch (Aromatic Ring): Medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region.[9]
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹ , corresponds to the C-Cl bond.
Mass Spectrometry
In an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): The molecular ion peak would appear at m/z 146 . Due to the presence of chlorine, an isotopic peak (M+2) at m/z 148 with approximately one-third the intensity of the M⁺ peak is expected.
-
Key Fragmentation Patterns: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion, and the loss of the entire formyl group (M-29).[10][11]
Applications in Drug Discovery: GHS-R Antagonists
A primary and high-value application of 5-Chlorothiophene-3-carbaldehyde is its use as a key intermediate in the synthesis of 2,4-diaminopyrimidine derivatives.[2] These compounds have been identified as potent and selective antagonists of the Growth Hormone Secretagogue Receptor (GHS-R), also known as the ghrelin receptor.[12]
Therapeutic Rationale
The GHS-R is a G protein-coupled receptor that, when activated by its endogenous ligand ghrelin, stimulates the release of growth hormone and plays a significant role in appetite regulation, metabolism, and energy homeostasis.[13] Antagonizing this receptor is a promising therapeutic strategy for conditions such as:
-
Obesity and metabolic disorders
-
Certain types of cancer where growth hormone signaling is implicated[13]
Synthetic Utility
5-Chlorothiophene-3-carbaldehyde provides the core scaffold onto which the diaminopyrimidine moiety is constructed. The aldehyde group is a versatile handle for various condensation reactions to build the final complex molecule.
Sources
- 1. 5-Chlorothiophene-3-carboxaldehyde, CasNo.36155-85-8 Wuhan ZeShanCheng Biomedical Technology Co., Ltd. China (Mainland) [whzscyy.lookchem.com]
- 2. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE | 36155-85-8 | INDOFINE Chemical Company [indofinechemical.com]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. 2,4-diaminopyrimidine derivatives as potent growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and pharmacological evaluation of growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]


